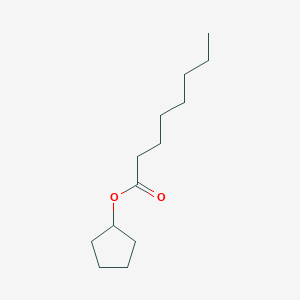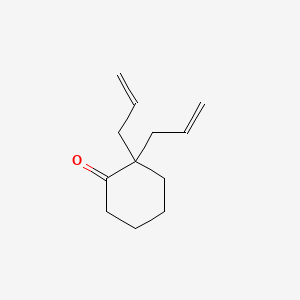
2,2-Diallylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diallylcyclohexanone is an organic compound with the molecular formula C12H18O. It is a derivative of cyclohexanone, where two hydrogen atoms at the 2-position are replaced by allyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diallylcyclohexanone typically involves the alkylation of cyclohexanone with allyl bromide in the presence of a strong base such as sodium amide. The reaction is carried out in an anhydrous environment, often using ether as a solvent. The process involves the formation of a sodium enolate intermediate, which then reacts with allyl bromide to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diallylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and benzonitrile.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the ketone group.
Substitution: Allyl groups can be substituted using reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Diallylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-diallylcyclohexanone involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, such as the [2+2] cycloaddition, which is a stepwise mechanism involving the formation of intermediate species . These reactions can lead to the formation of cyclobutane rings, which are important in the synthesis of various organic compounds.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylcyclohexanone: This compound has two methyl groups instead of allyl groups at the 2-position.
2,6-Dimethylcyclohexanone: Another similar compound with methyl groups at the 2 and 6 positions.
Uniqueness: 2,2-Diallylcyclohexanone is unique due to the presence of allyl groups, which provide additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis compared to its methyl-substituted counterparts.
Eigenschaften
CAS-Nummer |
5277-36-1 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H18O/c1-3-8-12(9-4-2)10-6-5-7-11(12)13/h3-4H,1-2,5-10H2 |
InChI-Schlüssel |
QFSGLPBMYINTJA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCCCC1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


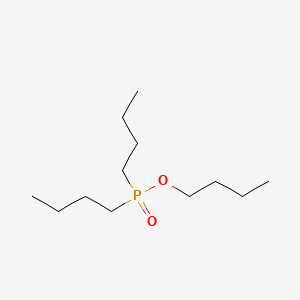
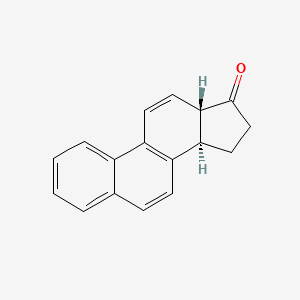

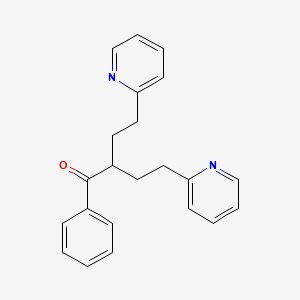
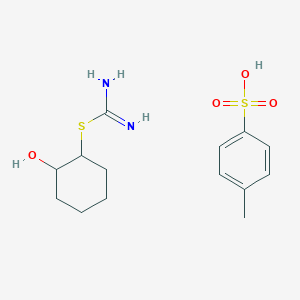
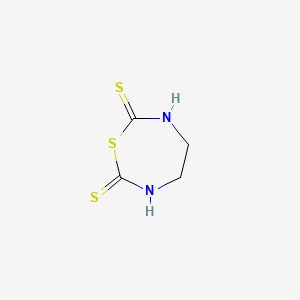

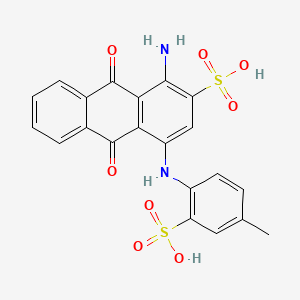

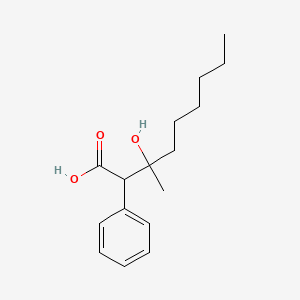
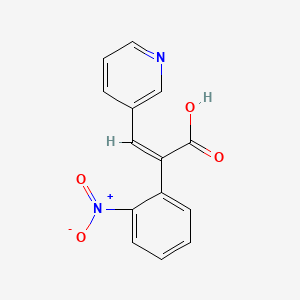

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
